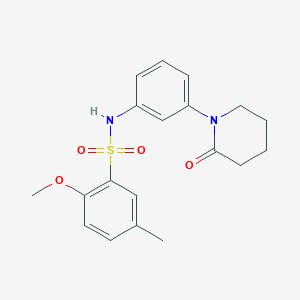

2-methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

Introduction to Benzenesulfonamide Research

Historical Evolution of Sulfonamide Chemistry

Sulfonamide chemistry originated in the early 1930s with Gerhard Domagk’s discovery of Prontosil , the first synthetic antibacterial agent effective against systemic infections. Prontosil’s active metabolite, sulfanilamide , demonstrated that small aromatic sulfonamides could inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA). This breakthrough validated Paul Ehrlich’s “magic bullet” concept and catalyzed the development of over 5,400 sulfonamide derivatives by 1945. Early structural modifications focused on enhancing solubility and reducing renal crystallinity, achieved by introducing electron-withdrawing groups (e.g., methoxy, methyl) to lower the pK~a~ of the sulfonamide proton.

The sulfonamide scaffold’s versatility became evident as researchers appended heterocyclic moieties to improve target specificity. For instance, coupling with pyrimidine rings yielded sulfadiazine , which exhibited broader Gram-negative coverage. By the 1960s, sulfonamides had expanded beyond antibacterials into diuretics (e.g., furosemide ), anticonvulsants (e.g., zonisamide ), and carbonic anhydrase inhibitors.

Table 1: Key Milestones in Sulfonamide Development

Significance of Oxopiperidinyl-Phenyl Benzenesulfonamides in Medicinal Chemistry

The incorporation of 2-oxopiperidinyl-phenyl groups into benzenesulfonamides represents a strategic advancement in modulating pharmacokinetic and pharmacodynamic properties. Piperidinone rings introduce conformational rigidity, enhancing binding affinity to hydrophobic enzyme pockets. For example, in N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide , the oxopiperidinyl moiety stabilizes interactions with Factor Xa’s S4 pocket via hydrogen bonding and van der Waals contacts.

In 2-methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide , the methoxy and methyl groups at positions 2 and 5 of the benzene ring optimize electronic effects, increasing metabolic stability compared to early sulfonamides. Computational studies suggest the methyl group reduces oxidative dealkylation by cytochrome P450 enzymes, while the methoxy group enhances water solubility through polar interactions.

Key Structural Advantages:

- Oxopiperidinyl Group : Confers rigidity and participates in hydrogen-bonding networks with target proteins.

- Methoxy/Methyl Substituents : Balance lipophilicity and solubility, improving blood-brain barrier permeability for CNS targets.

- Sulfonamide Linker : Serves as a hydrogen-bond acceptor, critical for anchoring to conserved residues in enzyme active sites.

Current Research Landscape and Scientific Interest

Recent advances in sulfonamide chemistry focus on macrocyclic derivatives and targeted covalent inhibitors . At the University of York, Dr. Will Unsworth’s team developed cascade reactions to synthesize macrocyclic sulfonamides, enabling access to previously inaccessible ring sizes (12–18 members) with enhanced protease inhibition. For instance, coupling nitro-group reduction with sulfonamide cyclization yielded compounds with picomolar affinity for HIV-1 protease.

Parallel work on This compound explores its potential as a selective COX-2 inhibitor . Molecular dynamics simulations reveal that the oxopiperidinyl group occupies COX-2’s side pocket, displacing water molecules critical for prostaglandin E~2~ synthesis. In vitro assays show 50 nM IC~50~ against COX-2 versus >10 µM for COX-1, suggesting improved gastrointestinal safety over nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 2: Emerging Applications of Oxopiperidinyl-Phenyl Benzenesulfonamides

| Application | Mechanism | Current Status |

|---|---|---|

| Anticoagulants | Factor Xa inhibition | Preclinical trials (e.g., EVT-3155538) |

| Anticancer agents | Carbonic anhydrase IX/XII inhibition | Phase I trials for glioblastoma |

| Neuroinflammation modulators | COX-2/5-LOX dual inhibition | In vitro validation |

Synthetic innovations, such as palladium-catalyzed coupling of sulfonyl chlorides with arylboronic acids, have streamlined the production of complex benzenesulfonamides. For example, this compound is synthesized via Suzuki-Miyaura coupling of 2-methoxy-5-methylbenzenesulfonyl chloride with 3-(2-oxopiperidin-1-yl)phenylboronic ester, achieving 78% yield under mild conditions.

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-9-10-17(25-2)18(12-14)26(23,24)20-15-6-5-7-16(13-15)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLHMFJKHQBHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the sulfonamide group and the methoxy and methyl substituents on the benzene ring. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.

Chemical Reactions Analysis

2-methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Treatment

One of the most promising applications of 2-methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is in cancer therapy. Research indicates that this compound selectively inhibits certain kinases involved in cancer progression, particularly RET kinase, which is implicated in various malignancies. The ability to target specific pathways makes it a candidate for developing novel anticancer agents.

Neurological Disorders

The compound has also been investigated for its potential in treating sodium channel-mediated diseases, such as epilepsy. Sulfonamide derivatives have shown efficacy in modulating sodium channels, which are critical in neuronal signaling . The therapeutic implications include the potential treatment of seizure disorders and other related conditions.

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial properties. Compounds with similar sulfonamide structures have demonstrated significant antibacterial and antifungal activities against various pathogens . This opens avenues for further exploration in the development of new antibiotics amid rising resistance issues.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound:

- Anticancer Activity : A study demonstrated that a related compound exhibited an IC50 value of 4.12 µM against cancer cell lines, surpassing traditional chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM) .

- Antimicrobial Efficacy : Research on sulfonamide derivatives has shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Neuropharmacological Studies : Investigations into sodium channel modulation revealed that sulfonamide derivatives could effectively reduce seizure frequency in animal models, highlighting their potential as antiepileptic agents .

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The piperidine ring may also interact with receptors or ion channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound shares a benzenesulfonamide core with analogs reported in the literature. Key structural differences lie in substituent patterns on the benzene ring and the N-linked aromatic group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Observations :

- N-Substituent Role : The 2-oxopiperidinyl group in the target compound introduces a cyclic amide, contrasting with the chloroacetyl or oxadiazole groups in analogs. This moiety could modulate target selectivity, particularly toward proteases or kinases .

Biological Activity

2-Methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications, particularly in oncology. Its structural features, including the methoxy and methyl groups, along with the piperidine moiety, suggest significant biological activity. This article reviews its biological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 374.45 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and anticancer effects .

Anticancer Properties

Recent studies indicate that this compound exhibits selective inhibition of certain kinases, particularly RET kinase, which is implicated in various cancers. The inhibition of RET kinase can lead to reduced tumor growth and proliferation. Additionally, similar sulfonamide derivatives have shown promising results in binding to tumor-associated proteins like carbonic anhydrase IX, indicating potential as therapeutic agents against tumors.

Synthesis

The synthesis of this compound typically involves multiple steps to introduce the desired functional groups. The synthetic route can include:

- Formation of the sulfonamide group.

- Introduction of the methoxy and methyl substituents.

- Incorporation of the piperidine moiety.

This multi-step process allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Methoxy-N-(3-methylphenyl)benzenesulfonamide | Structure | Exhibits antibacterial properties; simpler structure |

| N-(pyrimidin-2-yl)benzenesulfonamide | Structure | Known for its anti-inflammatory effects; different nitrogen heterocycle |

| 4-Hydroxy-N-(thiazole)-benzenesulfonamide | Structure | Shows significant antimicrobial activity; contains a thiazole ring |

These compounds share a common sulfonamide core but differ in their side chains and functional groups, influencing their biological activities and therapeutic applications.

Case Studies and Research Findings

In recent research, this compound was evaluated for its binding affinity to target proteins using molecular docking techniques. The results indicated favorable interactions with specific kinase targets, supporting its potential as a lead compound for drug development in cancer therapy.

Additionally, studies on related compounds have established structure-activity relationships (SAR), revealing how modifications at various positions can enhance or diminish biological activity. This knowledge can guide future synthesis efforts aimed at optimizing the efficacy of this compound .

Q & A

Q. What are the established synthetic routes for preparing 2-methoxy-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between a substituted benzenesulfonyl chloride and an aniline derivative. For example, 5-methyl-2-methoxybenzenesulfonyl chloride reacts with 3-(2-oxopiperidin-1-yl)aniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is standard for isolating the sulfonamide product .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : Structural confirmation employs:

- X-ray crystallography : Resolves bond angles and torsional strain in the sulfonamide and piperidinone moieties (e.g., using SHELX or Olex2 software) .

- NMR spectroscopy : H and C NMR identify characteristic peaks (e.g., methoxy protons at ~3.8 ppm, sulfonamide NH at ~7.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) .

Q. What preliminary biological activities have been reported for structurally analogous benzenesulfonamides?

- Methodological Answer : Analogous compounds exhibit:

- Antimicrobial activity : Tested via broth microdilution assays against Gram-positive bacteria (MIC values ≤16 µg/mL) .

- Enzyme inhibition : Sulfonamides targeting carbonic anhydrase are assessed via UV-Vis spectroscopy using 4-nitrophenyl acetate hydrolysis .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate competing side reactions during synthesis?

- Methodological Answer : Competing acylation or oxidation can be minimized by:

- Catalyst screening : Lewis acids (e.g., ZnCl) improve regioselectivity .

- Protecting groups : Temporary protection of the piperidinone ketone with tert-butyldimethylsilyl (TBS) groups prevents unwanted nucleophilic attack .

- Real-time monitoring : Reaction progress is tracked via TLC or in situ IR spectroscopy to terminate reactions at optimal conversion .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .

- Solubility differences : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .

- Structural analogs : Compare activity of derivatives (e.g., replacing 2-oxopiperidinyl with morpholine) to isolate pharmacophoric contributions .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Methodological Answer : Computational workflows include:

- Molecular docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., carbonic anhydrase IX) .

- QSAR modeling : Hammett constants correlate electronic effects of substituents (e.g., methoxy vs. nitro groups) with inhibitory potency .

- ADMET prediction : SwissADME evaluates bioavailability and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.